![molecular formula C18H27ClN2O2 B2655073 [4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418680-72-3](/img/structure/B2655073.png)
[4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of pharmaceuticals . The compound also contains a methoxyphenyl group and a cyclopropyl group attached to a methanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The compound’s structure includes a piperidine ring, a methoxyphenyl group, and a cyclopropyl group attached to a methanone group. The presence of these functional groups can influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives with antimicrobial activity showcases the relevance of structurally related compounds in developing new antimicrobial agents. For example, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare compounds with variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the potential of piperidine and phenyl derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Antitubercular Activities
A series of compounds synthesized by reaction of different benzyl alcohols have shown significant antitubercular activity against Mycobacterium tuberculosis. Notably, a compound with a piperidin-1-yl group demonstrated not only high in vitro activity but also in vivo efficacy in mice against M. tuberculosis, highlighting the potential of piperidine derivatives in the development of new antitubercular agents (Bisht et al., 2010).
Structural and Molecular Studies
Crystal structure analysis of compounds containing piperidin-1-yl groups provides insights into their molecular configurations, which is crucial for understanding their interactions and reactivity. For example, the crystal structure of a compound featuring a hydroxypiperidin-1-yl group revealed intermolecular hydrogen bonds and molecular orientations significant for its chemical properties and potential reactivity (Revathi et al., 2015).
Selective Estrogen Receptor Modulator (SERM) Development
The discovery and synthesis of compounds acting as SERMs highlight the potential of piperidine derivatives in modulating estrogen receptors with high potency. This suggests a pathway for developing compounds with specific biological activities, leveraging the structural features of piperidine and phenyl groups (Palkowitz et al., 1997).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-22-16-4-2-3-15(13-16)18(8-9-18)17(21)20-11-6-14(5-10-19)7-12-20;/h2-4,13-14H,5-12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLKMZMUIOHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)C(=O)N3CCC(CC3)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)
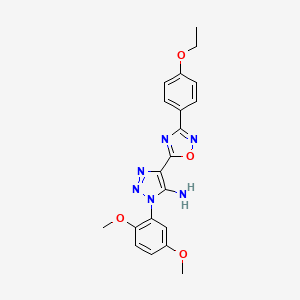
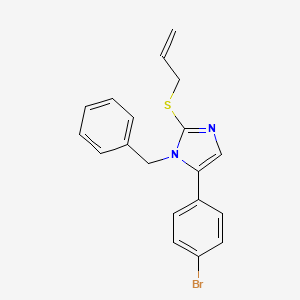

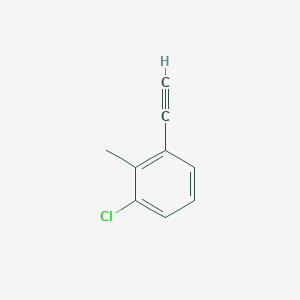
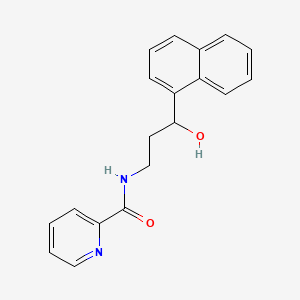
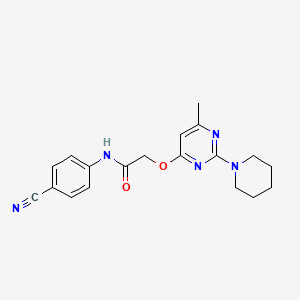
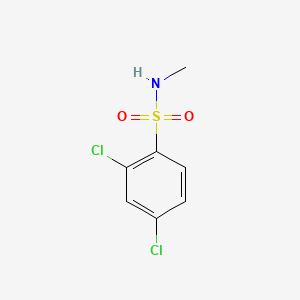

![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)